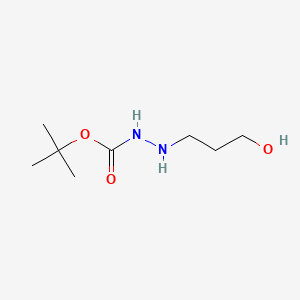![molecular formula C12H6BrNO4 B595732 2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine CAS No. 100125-06-2](/img/structure/B595732.png)
2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine typically involves the bromination and nitration of dibenzo[b,e][1,4]dioxine . The reaction conditions often include the use of bromine or a brominating agent, such as N-bromosuccinimide, in the presence of a catalyst like iron(III) bromide. The nitration step usually involves the use of nitric acid and sulfuric acid as the nitrating mixture .
Industrial Production Methods
the general principles of bromination and nitration in an industrial setting would apply, with considerations for scale-up, safety, and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and products are less commonly reported.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-amino-7-bromodibenzo[b,e][1,4]dioxine .
Wissenschaftliche Forschungsanwendungen
2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-7-chlorodibenzo[b,e][1,4]dioxine: Similar structure but with a chlorine atom instead of a nitro group.
2,7-Dibromodibenzo[b,e][1,4]dioxine: Contains two bromine atoms instead of a bromine and a nitro group.
2-Nitrodibenzo[b,e][1,4]dioxine: Lacks the bromine atom, only has a nitro group.
Uniqueness
2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine is unique due to the combination of bromine and nitro groups, which confer distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
IUPAC Name |
2-bromo-7-nitrodibenzo-p-dioxin |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrNO4/c13-7-1-3-9-11(5-7)17-10-4-2-8(14(15)16)6-12(10)18-9/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAQKVYUPNBTNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC3=C(O2)C=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743446 |
Source


|
| Record name | 2-Bromo-7-nitrooxanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100125-06-2 |
Source


|
| Record name | 2-Bromo-7-nitrooxanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenyl-4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride](/img/structure/B595653.png)
![6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B595654.png)






![Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B595668.png)



